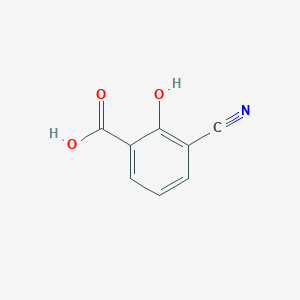

3-Cyano-2-hydroxybenzoesäure

Übersicht

Beschreibung

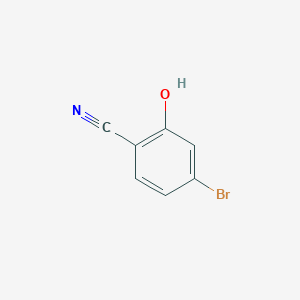

3-Cyano-2-hydroxybenzoic acid, also known as 3-cyano-2-hydroxybenzoate, is a type of organic compound that belongs to the family of hydroxybenzoic acids. It is a colorless or white crystalline solid that is soluble in water, alcohol, and other organic solvents. This compound is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, it is used as an intermediate in the production of various pharmaceuticals and dyes, and as a reagent for the synthesis of organic compounds.

Wissenschaftliche Forschungsanwendungen

Medizin: Antimikrobielle und entzündungshemmende Anwendungen

3-Cyano-2-hydroxybenzoesäure, als Teil der Hydroxybenzoesäure-Familie, wurde auf ihre potenziellen antimikrobiellen und entzündungshemmenden Eigenschaften untersucht . Diese Verbindungen haben sich als Hemmstoffe für das Wachstum verschiedener Bakterienstämme erwiesen und reduzieren Entzündungen in Tiermodellen, was zu Anwendungen in der Wundheilung und Behandlung von Infektionen führen könnte.

Landwirtschaft: Entwicklung von Herbiziden

Die Forschung hat gezeigt, dass Cyanobenzoesäuren das Wachstum von Pflanzen beeinflussen können, was auf eine potenzielle Verwendung bei der Entwicklung neuer Herbizide hindeutet . Durch Hemmung der Samenkeimung und des Wurzelwachstums könnten diese Verbindungen so angepasst werden, dass sie bestimmte Unkräuter bekämpfen, ohne die Nutzpflanzen zu beeinträchtigen.

Kosmetikindustrie: Hautpflege-Inhaltsstoffe

In der Kosmetikindustrie werden Hydroxybenzoesäuren wegen ihrer antioxidativen Eigenschaften geschätzt . This compound könnte in Hautpflegeprodukten verwendet werden, um vor Umweltschäden zu schützen und die Hautgesundheit zu verbessern.

Umweltwissenschaften: Pflanzenwachstumsregulation

Studien haben die Rolle von Hydroxybenzoesäuren bei Pflanzenwachstum und -entwicklung untersucht . This compound könnte verwendet werden, um das Pflanzenwachstum zu regulieren, was entscheidend ist, um das ökologische Gleichgewicht zu erhalten und landwirtschaftliche Praktiken zu verbessern.

Lebensmittelindustrie: Konservierungsmittel und Antioxidans

Phenolische Verbindungen wie this compound sind bekannt für ihre antioxidativen Eigenschaften, wodurch sie sich als Konservierungsmittel in der Lebensmittelindustrie eignen, um die Haltbarkeit zu verlängern und die Nährstoffqualität zu erhalten .

Materialwissenschaften: Synthese von fortschrittlichen Materialien

Die chemische Struktur von this compound ermöglicht es ihr, ein Baustein bei der Synthese von fortschrittlichen Materialien zu sein. Ihre Eigenschaften können genutzt werden, um Polymere und Beschichtungen mit spezifischen Eigenschaften für industrielle Anwendungen zu schaffen .

Biotechnologie: Produktion von wertschöpfenden Verbindungen

Das Potenzial der Verbindung in biotechnologischen Anwendungen wird erforscht, insbesondere bei der Produktion von wertschöpfenden Verbindungen für verschiedene Branchen, darunter Lebensmittel, Pharmazeutika und Kosmetik .

Analytische Chemie: Reagenz für den Nachweis

In der analytischen Chemie werden Derivate von Hydroxybenzoesäuren als Reagenzien zum Nachweis von Metallen und anderen Ionen verwendet. This compound könnte zu einem empfindlichen Reagenz für analytische Zwecke weiterentwickelt werden .

Safety and Hazards

3-Cyano-2-hydroxybenzoic acid is classified with the signal word “Warning” and is associated with hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 3-Cyano-2-hydroxybenzoic acid is the human glucagon receptor (hGluR) . This receptor plays a crucial role in glucose metabolism and homeostasis. The compound acts as a potent noncompetitive antagonist of the hGluR .

Mode of Action

3-Cyano-2-hydroxybenzoic acid interacts with its target, the hGluR, by binding to it and inhibiting its function . This interaction results in the inhibition of glucagon-stimulated glucose production .

Biochemical Pathways

It is known that the compound’s antagonistic action on the hglur can affect glucose metabolism

Pharmacokinetics

It has been reported that the compound has low in vitro metabolic turnover , suggesting it may have good bioavailability

Result of Action

The molecular and cellular effects of 3-Cyano-2-hydroxybenzoic acid’s action primarily involve the inhibition of glucagon-stimulated glucose production . This can potentially lead to a decrease in blood glucose levels, which could be beneficial in the management of conditions such as diabetes.

Biochemische Analyse

Biochemical Properties

3-Cyano-2-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidase, catalase, and superoxide dismutase . These interactions are crucial as they influence the enzyme’s activity, leading to changes in the levels of reactive oxygen species within cells. Additionally, 3-Cyano-2-hydroxybenzoic acid can affect the electron transport chain by interacting with cytochrome oxidase and alternative oxidase pathways .

Cellular Effects

The effects of 3-Cyano-2-hydroxybenzoic acid on cellular processes are profound. It has been shown to inhibit the growth of maize seedlings by inducing oxidative stress . This compound increases the production of reactive oxygen species, which in turn stimulates the activity of antioxidant enzymes. Furthermore, 3-Cyano-2-hydroxybenzoic acid influences cell signaling pathways and gene expression related to stress responses. It also affects cellular metabolism by altering the respiration rates and ATP production in treated cells .

Molecular Mechanism

At the molecular level, 3-Cyano-2-hydroxybenzoic acid exerts its effects through several mechanisms. It binds to specific enzymes, modulating their activity and leading to changes in the levels of reactive oxygen species . This binding can result in either inhibition or activation of the enzymes, depending on the context. Additionally, 3-Cyano-2-hydroxybenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Cyano-2-hydroxybenzoic acid can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the oxidative stress induced by 3-Cyano-2-hydroxybenzoic acid can lead to sustained changes in cellular function, including alterations in metabolism and gene expression . These effects are particularly evident in in vitro studies where cells are exposed to the compound for prolonged durations.

Dosage Effects in Animal Models

The effects of 3-Cyano-2-hydroxybenzoic acid vary with different dosages in animal models. At low doses, the compound can stimulate antioxidant enzyme activity and enhance stress responses . At higher doses, it may induce toxic effects, including oxidative damage and impaired cellular function . Threshold effects have been observed, where a specific dosage range leads to optimal enzyme activity, while deviations from this range result in adverse effects.

Metabolic Pathways

3-Cyano-2-hydroxybenzoic acid is involved in several metabolic pathways, particularly those related to the synthesis and degradation of aromatic compounds . It interacts with enzymes such as cytochrome oxidase and alternative oxidase, influencing the metabolic flux and levels of metabolites . These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production and oxidative stress responses.

Transport and Distribution

Within cells and tissues, 3-Cyano-2-hydroxybenzoic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution of 3-Cyano-2-hydroxybenzoic acid can influence its activity and effectiveness, as it may preferentially accumulate in regions where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 3-Cyano-2-hydroxybenzoic acid is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches the appropriate sites within the cell, where it can interact with enzymes and other biomolecules to exert its effects. The localization of 3-Cyano-2-hydroxybenzoic acid can also impact its stability and degradation, influencing its overall efficacy in biochemical applications.

Eigenschaften

IUPAC Name |

3-cyano-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXONTGXEHMEGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308381 | |

| Record name | 3-Cyano-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67127-84-8 | |

| Record name | 3-Cyano-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67127-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B1282086.png)

![1,3-Bis[(di-tert-butylphosphino)oxy]benzene](/img/structure/B1282091.png)